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4,5-Difluoropicolinaldehyde

Cat. No.: B11812952
M. Wt: 143.09 g/mol
InChI Key: YDSUALLBLDMIPD-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis

Fluorinated pyridine derivatives are a critical class of compounds in organic synthesis, largely due to the profound impact of fluorine substitution on the physicochemical and biological properties of molecules. The introduction of fluorine can drastically alter a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. nih.govnih.gov The high electronegativity of fluorine and the strength of the carbon-fluorine bond often lead to enhanced stability and can modulate the pKa of the pyridine ring, influencing its reactivity and interaction with other molecules. nih.gov

In medicinal chemistry, the incorporation of fluorine is a widely used strategy to optimize lead compounds and design novel therapeutic agents. nih.gov Fluorinated pyridines are integral components of numerous pharmaceuticals and agrochemicals. nih.gov Their synthesis is an active area of research, with chemists developing novel methods for the regioselective introduction of fluorine atoms and difluoromethyl groups into the pyridine ring to access new chemical space. nih.gov

Overview of the Picolinaldehyde Scaffold in Contemporary Chemical Research

The picolinaldehyde scaffold, a pyridine ring bearing an aldehyde group at the 2-position, is a versatile building block in organic synthesis. The aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, including oxidation, reduction, and the formation of imines, oximes, and other derivatives. google.com This reactivity makes picolinaldehydes valuable precursors for the synthesis of more complex substituted pyridines.

In recent years, picolinaldehyde and its derivatives have been employed in the development of novel catalytic systems and multicomponent reactions. For instance, they have been utilized in the synthesis of highly substituted imidazolidines and in palladium-catalyzed asymmetric α-allylation of amino esters. The ability of the pyridine nitrogen and the aldehyde group to coordinate with metal centers is a key feature that underpins their utility in catalysis. The development of synthetic methods to produce polysubstituted picolinaldehydes continues to be an area of active investigation.

Specific Context of 4,5-Difluoropicolinaldehyde within the Class of Fluorinated Heterocycles

This compound is a member of the fluorinated heterocycles class, distinguished by the presence of two fluorine atoms on the pyridine ring. This specific substitution pattern significantly influences the electronic properties of the molecule, reducing the electron density of the pyridine ring and affecting its reactivity in substitution reactions. vulcanchem.com The compound is recognized as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can be used as an intermediate. lookchem.com

While detailed research exclusively focused on this compound is not extensively published, its synthetic utility can be inferred from studies on closely related isomers. For example, synthetic routes for other difluoropicolinaldehydes often involve the reduction of the corresponding cyanopyridine. A plausible synthesis for 3,5-Difluoropicolinaldehyde (B1419533) involves the treatment of 2-Cyano-3,5-difluoropyridine with a reducing agent like diisobutylaluminium hydride (DIBAL-H). ambeed.com

The reactivity of the aldehyde group in difluoropicolinaldehydes is demonstrated in patent literature, where, for instance, 3,5-difluoropicolinaldehyde is reacted with a sulfinamide in the presence of a copper catalyst to form the corresponding imine, a key step in the synthesis of more complex pharmaceutical ingredients. google.com These examples highlight the potential of this compound as a precursor in the construction of novel chemical entities.

Physicochemical Properties of a Related Isomer: 3,5-Difluoropicolinaldehyde

PropertyValueReference
CAS Number 780801-58-3 ambeed.com
Molecular Formula C6H3F2NO ambeed.com
Molecular Weight 143.09 g/mol ambeed.com
SMILES Code O=CC1=NC=C(F)C=C1F ambeed.com
MDL Number MFCD11520703 ambeed.com

Hazard Statements for 3,5-Difluoropicolinaldehyde

Hazard CodeDescriptionReference
H302Harmful if swallowed ambeed.com
H315Causes skin irritation ambeed.com
H319Causes serious eye irritation ambeed.com
H335May cause respiratory irritation ambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F2NO B11812952 4,5-Difluoropicolinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3F2NO

Molecular Weight

143.09 g/mol

IUPAC Name

4,5-difluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3F2NO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H

InChI Key

YDSUALLBLDMIPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1F)F)C=O

Origin of Product

United States

Synthetic Methodologies for 4,5 Difluoropicolinaldehyde and Its Analogs

De Novo Synthetic Approaches

De novo synthesis offers the advantage of constructing the 4,5-difluoropicolinaldehyde core from acyclic or simpler cyclic precursors, allowing for precise control over the substitution pattern.

Reductive Transformation of Picolinonitrile Precursors

A common and effective strategy for the synthesis of picolinaldehydes involves the partial reduction of the corresponding picolinonitrile. In the context of this compound, the precursor of choice is 3,5-Difluoropicolinonitrile. The reduction is typically achieved using hydride-donating reagents, with Diisobutylaluminium hydride (DIBAL-H) being a prominent example. This reagent allows for the selective reduction of the nitrile to an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the desired aldehyde. The reaction must be carefully controlled, particularly with respect to temperature and stoichiometry, to prevent over-reduction to the corresponding aminomethylpyridine.

PrecursorReagentKey ConditionsProduct
3,5-DifluoropicolinonitrileDIBAL-HLow temperature (e.g., -78 °C), followed by aqueous workupThis compound

Strategic Introduction of Halogen Substituents

The synthesis of the difluorinated pyridine (B92270) ring can be accomplished through various methods that strategically introduce fluorine atoms onto the pyridine core. One approach involves the halogen exchange reaction, where existing chloro or bromo substituents are displaced by fluoride (B91410) ions. This is often carried out using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures. The regioselectivity of this process is influenced by the electronic nature of the pyridine ring and the other substituents present. For instance, starting from a polychlorinated picoline derivative, selective replacement of chlorine atoms at the 4- and 5-positions can be achieved under carefully controlled conditions.

Another strategy involves the direct fluorination of a pyridine N-oxide derivative. The N-oxide activates the pyridine ring towards electrophilic attack, and subsequent removal of the N-oxide group yields the fluorinated pyridine.

Starting MaterialReagent(s)Reaction TypeProduct
2,4,5-TrichloropicolineKF, polar aprotic solventHalogen Exchange2-Chloro-4,5-difluoropicoline
3-Bromo-4-nitropyridine N-oxideFluorinating agentDirect Fluorination3-Fluoro-4-nitropyridine N-oxide

Cyclization and Ring-Forming Reactions Leading to Pyridine Derivatives

The construction of the difluorinated pyridine ring can also be achieved through cyclization reactions of appropriately functionalized acyclic precursors. These methods offer a high degree of flexibility in introducing various substituents onto the pyridine core. While specific examples leading directly to this compound are not extensively documented, the general principles of pyridine synthesis through condensation reactions can be applied. For instance, a [3+3] annulation strategy involving 1,3-dicarbonyl compounds and a C-N-C synthon bearing fluorine substituents could potentially be employed to construct the desired heterocyclic framework. The subsequent introduction of the formyl group at the 2-position would then be necessary.

Chemo- and Regioselective Synthesis Strategies

These strategies focus on the selective functionalization of an existing fluorinated pyridine ring to introduce the required aldehyde group at the C2 position.

Directed Ortho-Metalation and Lithiation Pathways for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the synthesis of this compound, this strategy can be envisioned starting from a 3,5-difluoropyridine (B1298662) derivative. A directing group at a position ortho to the desired formylation site facilitates the deprotonation of the adjacent carbon by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or n-butyllithium. The resulting lithiated species can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. The choice of directing group and reaction conditions is crucial to ensure high regioselectivity. For instance, a methoxy (B1213986) or an amide group can serve as an effective directing group.

A related approach involves the lithiation of a halogenated pyridine. For example, the reaction of 2,4,6-tribromo-3,5-difluoropyridine (B1586626) with n-butyllithium at low temperature results in selective lithium-bromine exchange at the 4-position. The resulting 4-lithio-2,6-dibromo-3,5-difluoropyridine can then react with an electrophile. While this specific example does not directly yield the target aldehyde, it demonstrates the principle of regioselective lithiation of a polyhalogenated difluoropyridine, which could be adapted for the synthesis of this compound by choosing an appropriate starting material and formylating agent.

SubstrateReagent(s)IntermediateProduct
3,5-Difluoropyridine with directing group1. LDA or n-BuLi 2. DMFortho-Lithiated speciesFunctionalized this compound derivative
2,4,6-Tribromo-3,5-difluoropyridinen-BuLi4-Lithio-2,6-dibromo-3,5-difluoropyridine4-Substituted-2,6-dibromo-3,5-difluoropyridine

Control of Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the chemistry of electron-deficient aromatic systems, such as fluorinated pyridines. The fluorine atoms in polyfluorinated pyridines are susceptible to displacement by nucleophiles. The regioselectivity of this substitution is governed by the electronic effects of the ring nitrogen and the other fluorine substituents. In highly fluorinated pyridines like pentafluoropyridine, nucleophilic attack typically occurs at the 4-position due to the stabilizing effect of the nitrogen atom on the intermediate Meisenheimer complex.

While not a direct method for introducing a formyl group, understanding the principles of SNAr is crucial for designing synthetic routes to this compound and its analogs. For instance, a precursor with a leaving group at the 2-position could potentially be synthesized via a series of SNAr reactions on a more highly fluorinated pyridine. This precursor could then be converted to the desired aldehyde. The challenge lies in controlling the regioselectivity to achieve the desired 4,5-difluoro substitution pattern.

SubstrateNucleophilePosition of SubstitutionProduct
PentafluoropyridineVarious nucleophilesC-44-Substituted tetrafluoropyridine

Regioselective Functionalization of Pyridine and Dihydropyridine (B1217469) Systems

The direct and regioselective functionalization of the pyridine core is a paramount challenge in the synthesis of specifically substituted pyridines like this compound. The inherent electronic properties of the pyridine ring often lead to a mixture of isomers in typical electrophilic substitution reactions. Therefore, methodologies that offer precise control over the position of substitution are of high value.

One of the most powerful strategies for the regioselective functionalization of fluorinated pyridines is directed ortho-metalation (DoM). This approach utilizes a directing group to position a metalating agent (typically an organolithium reagent) at a specific site on the pyridine ring. For a substrate like 2,3-difluoropyridine (B50371), the fluorine atoms themselves can influence the regioselectivity of deprotonation. However, to achieve the desired 4,5-difluoro-2-formyl substitution pattern, a plausible synthetic route would involve the regioselective functionalization of 2,3-difluoropyridine at the 4-position, followed by the introduction of the aldehyde functionality at the 2-position (picolinaldehyde).

A key study demonstrated the "regioexhaustive substitution" of 2,3-difluoropyridine, allowing for functionalization at each vacant position. researchgate.net This was achieved through strategic metalation using lithium bases, with the regioselectivity controlled by the choice of solvent and the presence of additives like TMEDA (N,N,N',N'-tetramethylethylenediamine). Following this principle, 2,3-difluoropyridine can be selectively lithiated at the 4-position. Quenching this organolithium intermediate with a suitable electrophile, such as carbon dioxide, would yield 4,5-difluoropicolinic acid. Subsequent reduction of the carboxylic acid to the corresponding aldehyde would furnish the target molecule, this compound.

Table 1: Regioselective Functionalization of 2,3-Difluoropyridine

Step Reagent/Catalyst Intermediate/Product Notes
1 n-BuLi/TMEDA 2,3-Difluoro-4-lithiopyridine Directed ortho-metalation
2 CO2, then H+ 4,5-Difluoropicolinic acid Carboxylation

Alternatively, the lithiated intermediate could potentially be reacted directly with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group in a single step, although the efficiency of this direct formylation on such an electron-deficient system would need to be empirically determined.

Catalytic Approaches in Difluoropicolinaldehyde Synthesis

Catalytic methods offer elegant and often more efficient alternatives to stoichiometric reactions, frequently proceeding under milder conditions with higher functional group tolerance. Both transition metal catalysis and organocatalysis provide powerful tools for the derivatization of pyridine systems and the synthesis of fluorinated aldehydes.

Transition metal-catalyzed cross-coupling and C-H functionalization reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For the synthesis of this compound, several catalytic strategies can be envisioned.

One potential route involves the palladium-catalyzed carbonylation of a suitable precursor. For instance, if a 4,5-difluoro-2-halopyridine were available, it could undergo a carbonylative coupling reaction. In this process, under a carbon monoxide atmosphere and in the presence of a palladium catalyst and a suitable reducing agent (like a silane (B1218182) or hydrogen), the halide is replaced with a formyl group. While highly effective for many aromatic systems, the challenge for this specific target would be the synthesis of the requisite 4,5-difluoro-2-halopyridine starting material.

More recently, direct C-H functionalization has emerged as a more atom-economical approach. Transition metal catalysts, particularly those based on palladium, rhodium, or copper, can facilitate the direct introduction of a formyl group at a specific C-H bond. For a substrate like 2,3-difluoropyridine, achieving regioselectivity at the desired position for formylation would be the primary hurdle. Copper-catalyzed formylation of C-H bonds using reagents like dimethyl sulfoxide (B87167) (DMSO) as the formyl source has been demonstrated for some heteroaromatic systems. rsc.orgsemanticscholar.org The application of such a method to the electron-poor 2,3-difluoropyridine system would be a novel extension of this methodology.

A nickel- and photoredox-catalyzed redox-neutral formylation of aryl chlorides has also been reported, which could be adapted for heteroaryl chlorides. nih.gov This method utilizes the abundant and inexpensive solvent 1,3-dioxolane (B20135) as the formyl precursor, avoiding the need for pressurized carbon monoxide gas. nih.gov

Table 2: Potential Transition Metal-Catalyzed Routes

Reaction Type Catalyst System Substrate Key Features
Carbonylative Coupling Palladium catalyst, CO, reducing agent 4,5-Difluoro-2-halopyridine Requires pre-functionalized substrate
C-H Formylation Copper catalyst, DMSO, oxidant 2,3-Difluoropyridine Direct functionalization, regioselectivity is a challenge

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a third pillar of catalysis alongside transition metal catalysis and biocatalysis. While the direct organocatalytic formylation of a difluoropyridine ring is not a well-established transformation, organocatalysis offers powerful methods for the synthesis of fluorinated aldehydes from other precursors.

For instance, if a synthetic route provided a precursor with a pro-aldehyde functionality, such as an alcohol or an olefin, organocatalytic oxidation methods could be employed to generate the final aldehyde. However, a more direct application of organocatalysis in this context might involve the functionalization of a pre-existing aldehyde.

A novel one-pot, multistep strategy for the meta-selective C-H formylation of pyridines has been developed that proceeds via streptocyanine intermediates. nih.gov This method circumvents the limitations of traditional Vilsmeier-Haack reactions and is effective for electron-deficient pyridines. nih.gov The process involves an initial aromatic nucleophilic addition, followed by ring-opening, formylation, and subsequent ring-closing to yield the nicotinaldehyde derivative. nih.gov Adapting this methodology to a difluorinated pyridine system could provide a unique, albeit complex, pathway to the target molecule.

While direct organocatalytic C-H formylation of such a deactivated pyridine ring is challenging, the broader field of organocatalysis continues to evolve, and new methods for the functionalization of electron-deficient heteroaromatics are an active area of research.

Reactivity and Reaction Pathways of 4,5 Difluoropicolinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a key site for a variety of chemical reactions, including oxidation, reduction, and condensation.

The aldehyde group in 4,5-Difluoropicolinaldehyde is susceptible to oxidation. vulcanchem.com This transformation typically converts the aldehyde to a carboxylic acid. The specific oxidizing agent and reaction conditions will determine the efficiency and outcome of the oxidation process.

Conversely, the aldehyde moiety can be reduced to a primary alcohol. This is a common transformation in organic chemistry, often achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting hydroxymethyl group can be a useful functional handle for further synthetic modifications.

This compound can participate in condensation reactions, such as the Claisen-Schmidt condensation. numberanalytics.com This reaction involves the base-catalyzed reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org In the context of this compound, it would react with a ketone or another enolizable carbonyl compound. numberanalytics.com The reaction proceeds through the formation of a β-hydroxy ketone intermediate, which can then dehydrate to yield an α,β-unsaturated ketone. numberanalytics.com The success of these mixed aldol (B89426) reactions is often attributed to the absence of α-hydrogens on the aromatic aldehyde, which prevents self-condensation. praxilabs.com The choice of base and solvent is critical and can significantly influence the reaction's yield and selectivity. numberanalytics.com

Table 1: Examples of Bases and Solvents in Claisen-Schmidt Condensation

Base Solvent Typical Yield (%)
Sodium Hydroxide (NaOH) Ethanol 80
Potassium Hydroxide (KOH) Methanol 75
Piperidine Dichloromethane 90

This table is illustrative and based on general findings for Claisen-Schmidt reactions. numberanalytics.com

Intermolecular hydroacylation is a process that involves the addition of an aldehyde's C-H bond across an alkene, alkyne, or allene. escholarship.org This reaction, often catalyzed by transition metals like rhodium or cobalt, can form ketones from aldehydes and olefins. nih.govrsc.org While specific studies on this compound are not detailed, its aldehyde functionality makes it a potential substrate for such transformations. These reactions are highly atom-economical and can be used to synthesize a diverse range of ketone products. nih.govrsc.org The mechanism may involve the formation of a metal-acyl hydride intermediate. escholarship.org

Reactivity of the Fluorinated Pyridine (B92270) Ring

The fluorine atoms on the pyridine ring are key to another set of reactions, primarily nucleophilic substitutions.

The fluorine atoms at the 4- and 5-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the electronegativity of the fluorine atoms, activates the ring towards attack by nucleophiles.

The general mechanism of nucleophilic substitution involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a new bond and the displacement of the fluoride (B91410) ion. ksu.edu.sa The strength of the nucleophile and the stability of the leaving group are crucial factors. ksu.edu.sagatech.edu Amines, for instance, can act as effective nucleophiles in these reactions. libretexts.orgsavemyexams.com The reaction can proceed through a bimolecular (SN2) or unimolecular (SN1) pathway, depending on the substrate and reaction conditions. dalalinstitute.com In SN2 reactions, the nucleophile attacks from the backside, leading to an inversion of configuration if the carbon is chiral. dalalinstitute.com

The reactivity of the fluorinated positions allows for the introduction of a wide variety of functional groups, making this compound a valuable intermediate in the synthesis of more complex substituted pyridines.

Dearomatization Reactions of the Pyridine Nucleus

Dearomatization reactions offer a powerful strategy for converting flat aromatic compounds into three-dimensional structures. rsc.org While specific examples involving this compound are not explicitly detailed in the search results, the general principles suggest its potential to undergo such transformations. The disruption of aromaticity is energetically unfavorable, so these reactions often require specific conditions, such as photocatalysis or the use of highly reactive reagents, to proceed. rsc.orgnih.gov

For pyridinium (B92312) salts, dearomatization can be achieved through nucleophilic addition. Given the electron-deficient nature of the pyridine ring in this compound, it is conceivable that under appropriate conditions, it could undergo dearomatization. This could potentially be initiated by a nucleophilic attack that, instead of leading to substitution, results in a stable, non-aromatic product. nih.gov Visible-light-induced dearomatization is an emerging field that has been applied to various aromatic systems and could potentially be extended to functionalized pyridines like the one . rsc.orgnih.gov

Activation and Functionalization of Carbon-Fluorine Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. rsc.org However, the cleavage and functionalization of C-F bonds are of great interest for the synthesis of novel fluorinated compounds. canada.ca In the context of this compound, the C-F bonds are part of an electron-poor heteroaromatic system, which can influence their reactivity.

Transition-metal-mediated C-F bond activation is a common strategy. ox.ac.uk This can occur through oxidative addition to a low-valent metal center. For fluoroaromatics, the competition between C-F and C-H bond activation is a key consideration. The regioselectivity of this process is often influenced by the position of the fluorine substituents. ox.ac.uk More recent developments have focused on photochemical and electrochemical methods for C-F bond activation under milder conditions, offering a more sustainable approach. rsc.orgnih.gov

Phosphine-catalyzed C-F bond activation has also been reported for fluorinated heteroaromatics. The mechanism involves the oxidative addition of the fluoroaromatic compound to the phosphine, forming a fluorophosphorane intermediate. This can then react with other reagents to achieve functionalization. whiterose.ac.uk

Advanced Characterization Methodologies for Difluoropicolinaldehydes

Spectroscopic Analysis Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone for the characterization of 4,5-Difluoropicolinaldehyde. Different regions of the electromagnetic spectrum provide unique information about the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. neu.edu.trutahtech.edu It provides detailed information about the structure and chemical environment of atoms within a molecule. neu.edu.trutahtech.edu For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms present in a molecule. savemyexams.com The chemical shift (δ) of a proton is influenced by its local electronic environment. vanderbilt.edu In this compound, one would expect to observe distinct signals for the aldehydic proton and the aromatic protons on the pyridine (B92270) ring. The integration of these signals reveals the relative number of protons in each environment. utahtech.edu Spin-spin coupling between adjacent non-equivalent protons can lead to signal splitting, providing further structural information. utahtech.edu

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbonyl carbon of the aldehyde group would appear at a characteristic downfield shift.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorinated organic compounds. It provides information about the electronic environment of the fluorine atoms. In this compound, two distinct signals would be expected for the two fluorine atoms, and their coupling to each other and to adjacent protons would provide valuable structural data.

Nucleus Expected Chemical Shift Range (ppm) Key Information Provided
¹H9.0 - 10.0 (Aldehyde), 7.0 - 8.5 (Aromatic)Number and environment of protons
¹³C180 - 200 (Carbonyl), 110 - 160 (Aromatic)Carbon framework of the molecule
¹⁹FVaries depending on referenceEnvironment and coupling of fluorine atoms

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. youtube.com The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. libretexts.org

For this compound, key characteristic absorption bands would be expected for:

C-H stretch (aldehyde): A peak typically appearing around 2850-2750 cm⁻¹.

C=O stretch (aldehyde): A strong, sharp peak usually found in the region of 1740-1720 cm⁻¹.

C=C and C=N stretches (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.

C-F stretch: Strong absorptions typically observed in the 1400-1000 cm⁻¹ range.

The precise positions of these bands can provide further insights into the electronic effects of the fluorine substituents on the pyridine ring and the aldehyde group. researchgate.net

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aldehyde C-H Stretch2850 - 2750
Aldehyde C=O Stretch1740 - 1720
Aromatic C=C and C=N Stretch1600 - 1400
C-F Stretch1400 - 1000

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. libretexts.orgmsu.edu This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. libretexts.orgijprajournal.com

In this compound, the pyridine ring conjugated with the aldehyde group constitutes a significant chromophore. One would expect to observe absorption bands corresponding to π → π* and n → π* electronic transitions. The position of the maximum absorbance (λmax) can be influenced by the solvent and the electronic nature of the substituents. The fluorine atoms, being electron-withdrawing, can cause a shift in the λmax compared to the unsubstituted picolinaldehyde.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, allowing for the determination of its elemental composition. thermofisher.combioanalysis-zone.com Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₆H₃F₂NO. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.orgwikipedia.org As this compound in its ground state is a diamagnetic molecule with all electrons paired, it would not be directly observable by EPR. However, this technique could be employed to study radical intermediates or paramagnetic species that might be formed during chemical reactions involving this compound. nih.govethz.ch For instance, if the compound undergoes a reaction that generates a radical anion or cation, EPR could be used to characterize these transient species. wikipedia.org

Diffraction and Scattering Techniques

While spectroscopic methods provide information about molecular structure and bonding, diffraction and scattering techniques can reveal the three-dimensional arrangement of molecules in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances. carleton.eduuhu-ciqso.es This method is essential for determining unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms within a crystal. carleton.eduuhu-ciqso.es The process involves directing a monochromatic X-ray beam at a single crystal and analyzing the resulting diffraction pattern. rigaku.com This pattern arises from the constructive interference between the X-rays and the electron clouds of the atoms in the crystal lattice, a phenomenon described by Bragg's Law. carleton.edu

For a compound like this compound, obtaining a suitable single crystal is a prerequisite. uhu-ciqso.es The crystal should ideally be at least 0.02 mm in size, though smaller crystals can sometimes be analyzed with high-intensity X-ray sources. uhu-ciqso.es The collected diffraction data, which can consist of thousands of unique reflections, is then processed and refined to generate a detailed three-dimensional model of the molecule's structure. carleton.edurigaku.com This information is crucial for understanding the fundamental structure-property relationships of the compound. uhu-ciqso.es In the context of substituted pyridines, SC-XRD studies have been used to analyze the molecular structures and crystal packing of related compounds, offering insights into the effects of different substituents. researchgate.net

Table 1: Representative Crystallographic Data Obtainable from SC-XRD

ParameterDescriptionTypical Information Yielded
Crystal SystemThe symmetry classification of the crystal lattice.e.g., Orthorhombic, Monoclinic
Space GroupThe specific symmetry group of the crystal.e.g., P212121
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the unit cell edges.Precise bond lengths and angles
ZThe number of molecules per unit cell.Information on packing density
Bond Lengths (e.g., C-F, C-C, C=O)The distances between bonded atoms.e.g., C-F bond lengths average 1.3385 Å in some difluoropyridines.
Bond AnglesThe angles formed by three connected atoms.Reveals molecular geometry
Torsion AnglesThe dihedral angles between four connected atoms.Describes the conformation of flexible parts of the molecule.

Note: The data in this table is illustrative of the types of parameters determined by SC-XRD and does not represent actual measured values for this compound without a specific experimental study.

Small-Angle Neutron Scattering (SANS) for Spatial Arrangement Studies

Small-Angle Neutron Scattering (SANS) is a technique used to study the structure of materials on a mesoscopic scale, typically ranging from 1 to 100 nanometers. iaea.orgepj-conferences.org It is particularly valuable for investigating the shape, size, and spatial arrangement of molecules and molecular aggregates in various environments. epj-conferences.org In a SANS experiment, a monochromatic beam of neutrons is scattered by a sample, and the intensity of the scattered neutrons is measured as a function of the scattering angle. iaea.org The resulting scattering pattern provides information about the structure factor, P(Q), and the form factor, S(Q), which describe the shape of individual scattering objects and their spatial arrangement, respectively. epj-conferences.org

For fluorinated aromatic compounds like this compound, SANS can be employed to study their aggregation behavior and spatial distribution in solution or within a material matrix. researchgate.net A key advantage of neutrons is their sensitivity to isotopic substitution. epj-conferences.org For instance, the significant difference in the coherent scattering lengths of hydrogen (-3.74 x 10⁻⁵ Å) and deuterium (B1214612) (6.67 x 10⁻⁵ Å) allows for contrast variation studies. ill.eu By selectively deuterating components of a sample, specific parts of a molecular assembly can be highlighted or made "invisible" to the neutrons, providing unambiguous information about the spatial arrangement of different components. epj-conferences.orgnist.gov This is particularly useful for studying the structure of self-assembled monolayers or complexes in solution. researchgate.netsci-hub.se

Table 2: Key Parameters from SANS Analysis

ParameterDescriptionInformation Gained for this compound
Scattering Vector (Q)Related to the scattering angle and neutron wavelength.Probes different length scales of the structure. iaea.org
Radius of Gyration (Rg)A measure of the overall size of a particle or molecule.Provides information on the dimensions of this compound aggregates. epj-conferences.org
Form Factor P(Q)Describes the shape of the individual scattering objects.Elucidates the molecular shape in solution. epj-conferences.org
Structure Factor S(Q)Describes the correlations between the positions of different scattering objects.Reveals information about the spatial arrangement and interactions between molecules. epj-conferences.org

Note: This table illustrates the type of data obtainable from SANS. Specific values would depend on the experimental conditions and the sample's state of aggregation.

Gas-Phase Spectroscopic Techniques

Gas-phase spectroscopic techniques are instrumental in probing the intrinsic properties of molecules, free from the influences of solvent or crystal packing forces.

Chirped-Pulse Fourier Transform Microwave Spectroscopy for Conformational Studies

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. hmc.edunih.gov This method allows for the precise determination of molecular structures and the identification of different conformers. uni-hannover.de The technique works by exciting a broad range of rotational transitions simultaneously with a short, frequency-swept "chirped" microwave pulse. hmc.edu The subsequent free induction decay (FID) is then recorded and Fourier transformed to obtain a high-resolution rotational spectrum. hmc.edu

For a molecule like this compound, CP-FTMW spectroscopy can provide detailed information about its conformational landscape. Different conformers will have distinct moments of inertia and therefore unique rotational spectra. nih.gov By comparing experimentally determined rotational constants with those calculated from quantum chemical models, the specific conformers present in the gas phase can be identified. mst.edu The high resolution of this technique can also resolve hyperfine splitting due to the nuclear quadrupole moments of atoms like nitrogen, providing further structural details. mit.edu The ability to study complex mixtures and identify individual species makes CP-FTMW a powerful tool for conformational analysis. hmc.eduuni-hannover.de

Table 3: Spectroscopic Constants from CP-FTMW Spectroscopy

ParameterDescriptionSignificance for this compound
Rotational Constants (A, B, C)Inversely proportional to the moments of inertia about the principal axes.Directly related to the molecular geometry, allowing for precise structure determination. nih.gov
Centrifugal Distortion ConstantsCorrections to the rigid rotor model due to molecular flexibility.Provide information about the rigidity of the molecular frame. nih.gov
Nuclear Quadrupole Coupling ConstantsDescribe the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus.Offer insights into the electronic environment around specific nuclei (e.g., Nitrogen).

Note: The values in this table are representative of what can be determined via CP-FTMW and are not specific to this compound without an experimental study.

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy is a high-resolution technique used to determine the ionization energies and vibrational frequencies of molecular cations. nih.govkangwon.ac.kr This method involves exciting molecules to high-lying Rydberg states just below the ionization threshold using tunable VUV radiation. nih.gov A delayed electric field pulse then ionizes these long-lived Rydberg states, and the resulting ions are mass-analyzed. kangwon.ac.kr This approach provides significantly higher resolution than conventional photoelectron spectroscopy. kangwon.ac.kr

For this compound, VUV-MATI spectroscopy can offer precise electronic and vibrational data for its cation. The adiabatic ionization energy (AIE) can be determined with high accuracy from the origin of the MATI spectrum. kangwon.ac.kraip.org The observed vibrational frequencies in the MATI spectrum correspond to the vibrational modes of the cation, and their analysis, often aided by Franck-Condon simulations, reveals how the molecular geometry changes upon ionization. rsc.orgresearcher.life Studies on related fluorinated pyridines have shown that fluorine substitution significantly impacts the electronic properties and ionization energies. aip.orgrsc.org For instance, the electronegative fluorine atoms can lower the electron density of the pyridine ring, leading to an increase in the ionization energy. aip.org VUV-MATI can also reveal structural distortions upon ionization, such as out-of-plane ring bending. aip.org

Table 4: Data Obtained from VUV-MATI Spectroscopy

ParameterDescriptionTypical Findings for Fluorinated Pyridines
Adiabatic Ionization Energy (AIE)The energy required to remove an electron from the neutral molecule in its ground vibrational state to form the cation in its ground vibrational state.Determined with high precision (e.g., ±0.0004 eV). aip.orgrsc.org The AIE of 2-fluoropyridine (B1216828) is 9.6702 eV. aip.org
Cationic Vibrational FrequenciesThe frequencies of the vibrational modes of the molecular ion.Provide detailed information about the structure and bonding in the cationic state. researcher.lifersc.org
Franck-Condon FactorsThe intensities of the vibrational transitions.Indicate the extent of geometrical change upon ionization along specific vibrational modes. rsc.org

Note: The data presented for fluorinated pyridines are from existing literature and provide a reference for what could be expected for this compound.

Computational and Theoretical Investigations of 4,5 Difluoropicolinaldehyde

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations serve as a powerful tool for elucidating the mechanisms and energetic landscapes of chemical reactions. For 4,5-Difluoropicolinaldehyde, such calculations would involve using theoretical models to map out the potential energy surface for various transformations. This approach allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step understanding of reaction pathways.

For instance, in studying nucleophilic addition reactions, which are characteristic of aldehydes, quantum chemical methods can model the approach of a nucleophile to the carbonyl carbon. By calculating the energy changes along this reaction coordinate, researchers can determine the favorability of the reaction and the structure of the resulting products. These computational studies are essential for predicting reactivity and designing new synthetic routes involving this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method in quantum chemistry used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to predict a variety of properties with a favorable balance between accuracy and computational cost.

Elucidation of Molecular Structures and Electronic Properties

DFT is instrumental in determining the optimized molecular geometry of this compound. By finding the minimum energy conformation, DFT calculations can provide precise bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental for understanding the molecule's stability and reactivity.

Electronic properties such as dipole moment, polarizability, and the distribution of electron density can also be accurately calculated. The molecular electrostatic potential (MESP) map, derived from DFT calculations, is particularly useful as it visualizes the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Below is a hypothetical data table of optimized geometrical parameters for this compound, as would be generated from a DFT calculation.

ParameterBond/AngleValue
Bond LengthC2-N11.34 Å
C6-C51.39 Å
C5-F1.35 Å
C4-F1.36 Å
C2-C71.48 Å
C7=O81.21 Å
Bond AngleN1-C2-C3123.5°
F-C5-C4118.0°
C2-C7=O8125.0°
Dihedral AngleN1-C2-C7=O8180.0°

Note: The data in this table is representative and for illustrative purposes, as specific research findings for this exact molecule were not available.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing fluorine and aldehyde groups would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor.

OrbitalEnergy (eV)Description
HOMO-7.5Primarily located on the pyridine (B92270) ring (π-system)
LUMO-2.1Primarily located on the aldehyde group (π*-system)
HOMO-LUMO Gap5.4Indicates high kinetic stability

Note: The data in this table is representative and for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). This method allows for the quantitative analysis of electron density sharing between atoms and the investigation of hyperconjugative interactions.

Transition Density Matrix (TDM) and Density of States (DOS) Analysis for Electronic Transitions

The Transition Density Matrix (TDM) and Density of States (DOS) analyses are employed to understand the nature of electronic transitions, typically those observed in UV-Vis absorption spectra. TDM analysis helps visualize the charge redistribution that occurs when a molecule is electronically excited, identifying which parts of the molecule act as electron donors (hole) and acceptors (electron). This provides a detailed picture of charge transfer characteristics within the molecule upon excitation.

The DOS spectrum, often presented as a plot of the number of orbitals versus their energy levels, shows the contributions of different atoms or molecular fragments to the molecular orbitals. By analyzing the partial DOS (PDOS), one can determine which parts of this compound (e.g., the pyridine ring, the aldehyde group, the fluorine atoms) are primarily involved in the HOMO, LUMO, and other orbitals relevant to electronic transitions.

Energy Decomposition Analysis (EDA) of Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a method used to break down the total interaction energy between two or more molecular fragments into physically meaningful components. This is particularly useful for studying non-covalent interactions, such as hydrogen bonding or stacking interactions, that this compound might form with other molecules.

A typical EDA partitions the interaction energy (ΔE_int) into several terms:

Electrostatic (ΔE_elec): The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing interaction arising from the overlap of electron clouds of the fragments.

Orbital Interaction (ΔE_orb): The stabilizing energy from the mixing of occupied and unoccupied orbitals of the fragments, which includes charge transfer and polarization.

Dispersion (ΔE_disp): The attractive interaction arising from electron correlation effects.

Analyzing these components provides deep insight into the nature of the forces driving intermolecular association.

Correlation with Hammett Substituent Constants for Electronic Effects

No studies were identified that have experimentally determined or computationally calculated the Hammett substituent constants (σ) for the fluorine and aldehyde groups in the specific 4,5- and 2-positions of the pyridine ring of this compound. Such constants are crucial for quantifying the electron-donating or electron-withdrawing effects of substituents, which in turn influence the reactivity and electronic properties of the molecule.

Ab Initio Computational Methods

There is no published research detailing the use of ab initio computational methods to investigate this compound. Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, would provide valuable insights into the compound's geometric structure, electronic energy levels, and other molecular properties. The absence of such studies means that fundamental data on its optimized geometry, dipole moment, and molecular orbital energies are not available.

Conformational Analysis and Interconversion Pathways

Similarly, a conformational analysis of this compound, which would identify the most stable arrangements of its atoms and the energy barriers for conversion between different conformations, has not been reported. This type of analysis is fundamental to understanding the molecule's three-dimensional shape and how it might interact with other molecules. For picolinaldehyde derivatives, a key conformational feature is the orientation of the aldehyde group relative to the pyridine ring, and the energetic landscape of this rotation in the difluorinated analogue remains unexplored.

While general principles of computational chemistry and the known effects of fluorine substitution on aromatic rings could be used to make educated estimations, such a discussion would not adhere to the strict requirement of focusing solely on documented research pertaining to this compound. Future computational studies are necessary to provide the specific data required for a thorough and accurate scientific article on this compound.

Applications of 4,5 Difluoropicolinaldehyde As a Synthetic Intermediate

Building Block in Heterocyclic Compound Synthesis

The electrophilic nature of the aldehyde and the potential for nucleophilic aromatic substitution on the difluorinated pyridine (B92270) ring make 4,5-Difluoropicolinaldehyde a key starting material for various heterocyclic systems.

While fluorinated picolinaldehydes are recognized as valuable precursors for creating complex pyridine-based structures, specific documented examples detailing the direct use of this compound in the construction of substituted pyridine and dihydropyridine (B1217469) derivatives are not extensively available in readily accessible scientific literature. The general synthetic routes to these classes of compounds often involve condensation reactions where the aldehyde group participates in cyclization.

There is limited specific information available in the scientific literature detailing the role of this compound as a direct precursor for the synthesis of fused heterocyclic systems such as imidazotetrazines or pyrazolopyranopyrimidinones. Research in this area is ongoing, and the potential for this compound to serve as a building block for novel fused rings remains an area for further exploration.

The utility of this compound as an intermediate in the multi-step synthesis of complex organic molecules is an area of active research. The fluorine substituents can be used to modulate the electronic properties and reactivity of the pyridine ring, allowing for selective transformations at various stages of a synthetic sequence. However, specific, well-documented total syntheses of complex natural products or other large organic molecules beginning from this compound are not widely reported in peer-reviewed literature.

Role in Medicinal Chemistry and Drug Discovery Scaffolds

The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoropyridine motif present in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

As a versatile chemical building block, this compound holds potential for the synthesis of various bioactive compounds. The aldehyde functionality can be readily converted into other functional groups, and the difluoropyridine core can be incorporated into larger scaffolds. Despite this potential, specific examples of its direct application in the synthesis of named bioactive compounds with reported pharmacological data are not extensively detailed in the current body of scientific literature.

The development of prodrugs and targeted therapeutic agents often involves the chemical modification of a parent drug molecule to improve its delivery or efficacy. While fluorinated heterocycles are of significant interest in this field, there is a lack of specific published research demonstrating the use of this compound in the synthesis of drug prodrugs or targeted therapeutic agents.

Building Block for Enzyme Inhibitors and Modulators

While specific research detailing the direct use of this compound in commercially available enzyme inhibitors is not extensively documented in publicly available literature, its structural motifs—a fluorinated pyridine ring—are of significant interest in medicinal chemistry. Fluorine atoms are known to enhance the metabolic stability and binding affinity of drug candidates by altering their electronic properties and lipophilicity. The pyridine scaffold is a common feature in many biologically active compounds, including various enzyme inhibitors.

For instance, the development of kinase inhibitors often utilizes pyridine-based cores. Kinases are a critical class of enzymes, and their inhibition is a key strategy in cancer therapy. The introduction of fluorine onto the pyridine ring can modulate the pKa of the nitrogen atom and create favorable interactions within the enzyme's active site. Research into novel p38 alpha mitogen-activated protein (MAP) kinase inhibitors has involved the synthesis of pyridinylquinoxalines and pyridinylpyridopyrazines, demonstrating the utility of the pyridine core in achieving potent enzyme inhibition, with some compounds reaching double-digit nanomolar efficacy. researchgate.net Similarly, imidazo[4,5-b]pyridine-based compounds have been optimized as potent dual inhibitors for FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are targets in the treatment of acute myeloid leukemia. nih.gov

The aldehyde functional group on this compound provides a versatile reactive handle for chemists to build more complex molecules. Through reactions like reductive amination or condensation, the aldehyde can be used to link the fluorinated pyridine core to other pharmacophores, enabling the exploration of a wide chemical space in the search for novel and potent enzyme modulators. Therefore, this compound represents a valuable, albeit not yet fully exploited, building block for the synthesis of next-generation enzyme inhibitors.

Table 1: Examples of Pyridine-Based Enzyme Inhibitor Scaffolds and Their Targets This table illustrates the general use of pyridine scaffolds in drug discovery, as specific examples derived from this compound are not readily available in the literature.

Scaffold ClassEnzyme Target(s)Therapeutic AreaReported Potency Range
Pyridinylpyridopyrazinesp38 alpha MAP KinaseInflammatory DiseasesIC50 = 38 nM
Imidazo[4,5-b]pyridinesAurora Kinase, FLT3 KinaseOncology (AML)Kd = 6.2 - 48 nM
Phenylimidazoles (with pyridine head group)Enoyl-acyl carrier protein (ACP) reductase II (FabK)Antibacterial (C. difficile)IC50 = 0.10 - 1.23 µM

Applications in Protein Engineering and Site-Specific Isotopic Labeling

The unique properties of this compound position it as a potential tool in the advanced fields of protein engineering and site-specific isotopic labeling, although direct applications have not been explicitly reported. The aldehyde group is a key functional moiety for bioconjugation, while the fluorine atoms offer a powerful spectroscopic probe.

In protein engineering, genetically encoded aldehyde tags can be introduced into a protein's structure. nih.gov This technique allows for the site-specific labeling of a protein with an external molecule, such as a fluorophore or a drug. nih.gov The aldehyde functionality of this compound could be utilized by converting it into a reactive probe, for example, a hydrazide or an aminooxy derivative. Such a probe could then be used to selectively label a protein containing an aldehyde tag, thereby introducing a difluorinated pyridine moiety at a precise location.

The true value of this approach lies in the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorine (¹⁹F) is an ideal nucleus for NMR studies because it has a 100% natural abundance, a high gyromagnetic ratio, and its chemical shift is highly sensitive to the local environment. ucla.edu Since fluorine is virtually absent in biological systems, introducing a ¹⁹F-containing group provides a clean spectroscopic window to study protein structure, dynamics, and interactions without background noise. ucla.edu By labeling a protein with a derivative of this compound, researchers could use ¹⁹F NMR to monitor conformational changes upon ligand binding or protein-protein interactions. acs.org

While methods for labeling proteins with fluorinated amino acids or conjugating fluorine-containing small molecules to cysteine residues are more common, the use of aldehyde-reactive fluorinated probes represents a complementary strategy. ucla.edunih.gov For example, the synthesis of prosthetic groups like 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester for radiolabeling proteins highlights the utility of functionalized fluoropyridines in creating probes for biological applications. nih.gov This suggests a clear potential pathway for this compound to be used as a precursor for novel ¹⁹F NMR probes for protein science.

Table 2: Overview of Labeling Strategies in Protein Science This table provides context on common protein labeling techniques where a derivative of this compound could potentially be applied.

Labeling StrategyPrincipleCommon Isotopes/ProbesPrimary Application
Residue-Specific Isotope LabelingIncorporation of labeled amino acids during protein expression. nih.gov¹³C, ¹⁵N, ²HNMR Structural Biology
Site-Specific Labeling via CysteineChemical modification of cysteine's thiol group. ucla.eduFluorophores, Spin Labels, ¹⁹F-probesFluorescence, EPR, ¹⁹F NMR
Site-Specific Labeling via Aldehyde TagGenetic incorporation of an aldehyde-bearing residue, followed by chemical ligation. nih.govHydrazide/Aminooxy-functionalized probesFluorescence, PET Imaging, Drug Conjugation
Prosthetic Group ConjugationAttaching a pre-labeled small molecule to reactive amino acid side chains (e.g., lysine). nih.gov¹⁸F-labeled estersPET Imaging

Applications in Material Science

Building Blocks for Functional Materials (e.g., Nonlinear Optical (NLO) Materials)

In the field of material science, molecules with specific electronic properties are sought after for applications in optics and electronics. This compound possesses structural features that make it an interesting candidate as a building block for nonlinear optical (NLO) materials. NLO materials can alter the properties of light that passes through them and are essential for technologies like frequency conversion and optical switching.

The design of NLO materials often relies on creating molecules with a "push-pull" architecture, also known as a donor-π-acceptor (D-π-A) system. acs.org In this design, an electron-donating group (the "push") and an electron-withdrawing group (the "acceptor") are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer upon excitation by light, leading to a large second-order hyperpolarizability (β), which is a measure of a molecule's NLO response. acs.org

The 4,5-difluoropyridine ring in this compound is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms and the pyridine nitrogen. This makes the molecule an excellent electron-acceptor moiety. The aldehyde group serves as a convenient synthetic handle to attach a π-conjugated bridge and an electron-donating group, thereby completing the D-π-A structure. For example, a condensation reaction between the aldehyde and an aniline (B41778) derivative (a common electron donor) could readily form a Schiff base with significant NLO properties. Theoretical calculations on similar fluorinated Schiff bases have shown first hyperpolarizability values many times greater than that of standard reference compounds like p-nitroaniline. brazilianjournals.com.br The strategic placement of fluorine can enhance the NLO response and improve the material's thermal stability. brazilianjournals.com.br

Table 3: First Hyperpolarizability (β) of Selected NLO Chromophores This table shows representative values for NLO response in related compounds to illustrate the potential of materials derived from building blocks like this compound.

Compound TypeStructure DescriptionCalculated β Value (10⁻³⁰ esu)Reference Compound
p-Nitroaniline (reference)Standard D-A molecule9.2 (experimental)N/A
Fluorinated Biphenyl-Schiff BaseD-π-A system with fluorine acceptor45.1~5x p-nitroaniline
Acridine–2,4-dihydroxybenzaldehyde CocrystalSupramolecular assembly5.63-

Precursors for Specialty Polymers

The aldehyde functionality and the robust, fluorinated aromatic structure of this compound make it a potential monomer for the synthesis of specialty polymers. The incorporation of pyridine and fluorine moieties into a polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics.

Aldehydes are versatile monomers that can participate in various polymerization reactions. For example, condensation polymerization with amines or active methylene (B1212753) compounds can lead to the formation of polyimines (Schiff base polymers) or other conjugated polymer systems. The pyridine ring, when integrated into the main chain of a polymer, can enhance its charge-carrying properties and thermal stability. mdpi.com Furthermore, the fluorine atoms contribute to increased oxidative stability and lower dielectric constants, which are beneficial for applications in microelectronics.

While the direct polymerization of this compound has not been specifically reported, related monomers have been used to create high-performance polymers. For instance, furan-based dialdehydes like 2,5-diformylfuran have been condensed with urea (B33335) to produce novel polymer resins. cnrs.fr The principles of incorporating heterocyclic aromatic units into polymers are well-established. Polymers constructed from furan (B31954) or thiophene (B33073) derivatives have been developed for organic solar cells, where the nature of the heteroatom influences the electronic properties and planarity of the polymer backbone. researchgate.net By analogy, polymers derived from this compound could be explored for applications requiring materials that are thermally stable and possess tailored electronic properties.

Contributions to Agrochemical Development

The pyridine ring is a privileged scaffold in the agrochemical industry, forming the core of numerous successful herbicides, fungicides, and insecticides. The introduction of fluorine atoms often enhances the biological activity and metabolic stability of these compounds. nih.gov Therefore, this compound, and its corresponding carboxylic acid, 4,5-difluoropicolinic acid, are highly valuable intermediates for the development of new crop protection agents.

Many modern herbicides are derivatives of picolinic acid. nih.gov These compounds often act as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, causing uncontrolled growth and ultimately death in susceptible plant species. nih.gov Prominent examples of commercial herbicides containing a fluorinated pyridine core include those derived from trifluoromethylpyridine, such as Fluazifop-butyl, and the 6-aryl-2-picolinate herbicides Halauxifen-methyl and Florpyrauxifen-benzyl. nih.govresearchgate.net

The synthesis of these complex agrochemicals relies on functionalized building blocks. A patent describing the synthesis of 6-chloro-3-fluoro-2-picolinic acid highlights its wide use as an intermediate for synthesizing active ingredients for medicine and pesticides. google.com The aldehyde group of this compound provides a versatile starting point for elaboration into a variety of functional groups required for biological activity. It can be oxidized to the corresponding carboxylic acid, a key component of synthetic auxin herbicides, or used in condensation reactions to build more complex heterocyclic systems found in other classes of pesticides. The difluoro substitution pattern on the pyridine ring offers a unique electronic and steric profile that could lead to novel modes of action or improved selectivity, making it a prime candidate for discovery programs aimed at finding the next generation of effective and environmentally benign agrochemicals.

Table 4: Examples of Commercial Agrochemicals Featuring a Pyridine Core This table highlights the importance of the pyridine scaffold in commercial agrochemicals, providing context for the potential application of this compound as a synthetic intermediate.

Common NameChemical ClassTypeKey Structural Feature
Fluazifop-butylAryloxyphenoxypropionateHerbicideTrifluoromethylpyridine
Halauxifen-methylPicolinateHerbicide6-Aryl-picolinate
Florpyrauxifen-benzylPicolinateHerbicide6-Aryl-picolinate
PicloramPicolinic acid derivativeHerbicideChlorinated picolinic acid
FlonicamidPyridinecarboxamideInsecticideTrifluoromethylpyridine

Q & A

Q. What are the established synthetic routes for 4,5-Difluoropicolinaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation and oxidation steps. One method employs metal-halogen exchange reactions on o-dihalides followed by fluorinolysis of o-dithiofluoro compounds to generate reactive intermediates. Reaction conditions such as temperature (-78°C for lithiation), solvent (THF or Et₂O), and stoichiometry of fluorinating agents (e.g., Selectfluor) critically affect yield and purity. For example, excess fluorinating agents may lead to over-halogenation, necessitating precise control .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

2D NMR techniques, including COSY, NOESY, HMBC, and HSQC, are essential for resolving regiochemical ambiguities. Fluorine atoms induce distinct splitting patterns in 19F^{19}\text{F}-NMR, while 13C^{13}\text{C}-NMR reveals electronic effects of fluorine substitution on adjacent carbons. Mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups, respectively .

Q. How does fluorine substitution at the 4,5-positions influence the compound’s electronic properties?

Fluorine’s electronegativity increases the electron-deficient nature of the pyridine ring, enhancing electrophilicity at the aldehyde group. This polarizes the molecule, making it reactive in nucleophilic additions or cycloadditions. Comparative studies with non-fluorinated analogs show reduced electron density at the aldehyde carbon, as quantified by DFT-derived electrostatic potential maps .

Advanced Research Questions

Q. What factors govern the regioselectivity of this compound in Diels-Alder reactions?

Regioselectivity in Diels-Alder reactions is influenced by steric and electronic effects. For example, with 2-substituted furans, bulky groups (e.g., tert-butyl) favor trans adducts due to steric hindrance, while electron-withdrawing substituents alter transition-state polarity. Computational studies (M06-2X/6-311+G(2df,p)) reveal that the 4,5-difluoro motif stabilizes asynchronous transition states, leading to >15:1 selectivity in some cases .

Q. How can contradictory data in regioselectivity studies be reconciled?

Discrepancies often arise from competing steric and electronic effects. For instance, this compound may exhibit 1:1 product ratios with certain dienes due to balanced steric bulk and electronic polarization. Methodological rigor includes:

  • Replicating experiments under inert atmospheres to exclude moisture/oxygen interference.
  • Comparing computational predictions (e.g., Fukui indices) with experimental outcomes.
  • Applying statistical tools (e.g., ANOVA) to assess significance of minor product formations .

Q. What computational strategies predict the reactivity of this compound in complex transformations?

Density functional theory (DFT) at the M06-2X level with solvent corrections (PCM model) accurately predicts reaction pathways. Key parameters include:

  • Activation energy barriers for nucleophilic attacks.
  • Frontier molecular orbital (FMO) analysis to identify sites for electrophilic/nucleophilic interactions.
  • Non-covalent interaction (NCI) plots to visualize steric clashes in transition states .

Q. How can this compound be applied in the total synthesis of natural products?

Its electron-deficient aldehyde group serves as a versatile electrophile in multicomponent reactions. For example, it has been used to construct indole alkaloid precursors via Pictet-Spengler cyclization. Challenges include controlling stereochemistry in polycyclic systems, which requires chiral auxiliaries or asymmetric catalysis .

Methodological Frameworks

How to design a FINER-compliant research question for studying this compound?

Apply the FINER criteria:

  • Feasible : Ensure access to fluorination reagents and inert reaction setups.
  • Interesting : Explore understudied aspects like photochemical reactivity.
  • Novel : Investigate cross-coupling reactions with unconventional partners (e.g., boronic esters).
  • Ethical : Adhere to safety protocols for handling fluorinated compounds.
  • Relevant : Align with trends in fluorinated drug discovery .

Q. What strategies optimize experimental design for reproducibility?

  • Use control experiments (e.g., non-fluorinated analogs) to isolate fluorine-specific effects.
  • Document raw data (e.g., NMR spectra, chromatograms) in appendices for transparency.
  • Validate computational models with kinetic isotope effects (KIEs) or isotopic labeling .

Data Presentation and Interpretation

Q. How to present conflicting regioselectivity data in publications?

Use tables to compare experimental and computational results, highlighting steric/electronic contributions. For example:

Diene SubstituentExperimental Ratio (trans:cis)DFT-Predicted Ratio
2-tert-Butyl15:114.5:1
2-Methyl4:13.8:1

Discuss outliers via error analysis (e.g., solvent effects not modeled in DFT) .

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